N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylpropanamide hydrochloride
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Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C21H24ClF2N3OS and its molecular weight is 439.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.1296676 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Nrf2-ARE pathway . This pathway plays a crucial role in the cellular defense mechanism against oxidative stress.
Mode of Action
The compound acts as an activator of the Nrf2-ARE pathway . It achieves this by triggering the phosphorylation of ERK1/2 , which in turn phosphorylates Nrf2 Ser40 . This phosphorylation event facilitates the transport of Nrf2 into the nucleus, driving the expression of Nrf2-dependent antioxidant proteins.
Biochemical Pathways
The activation of the Nrf2-ARE pathway by the compound affects the cellular response to oxidative stress . This pathway plays a critical role in the expression of antioxidant proteins that help to mitigate oxidative damage .
Result of Action
The activation of the Nrf2-ARE pathway by the compound has been shown to have protective effects on NCM460 cells and therapeutic effects on DSS-induced colitis in mice . This suggests that the compound may have potential applications in the treatment of conditions related to oxidative stress .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3OS.ClH/c1-25(2)11-6-12-26(19(27)10-9-15-7-4-3-5-8-15)21-24-20-17(23)13-16(22)14-18(20)28-21;/h3-5,7-8,13-14H,6,9-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIRXOKORRLOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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